4-Chloro-5-methoxy-2-phenylpyrimidine

Suzuki coupling Cross-coupling C-C bond formation

Researchers struggle to find pyrimidine intermediates with precisely differentiated reactive sites. This trisubstituted scaffold solves the problem: the C4 chlorine enables selective SNAr or Suzuki coupling, while the C5 methoxy modulates electron density and serves as a pharmacophore. - **Reactivity Control:** Methoxy group uniquely tunes C4 chlorine reactivity vs. simpler 4-chloro-2-phenylpyrimidine. - **Application:** Ideal for kinase inhibitor libraries (ALK, CDK) and targeted chemical probes. - **Supply:** Reliable sourcing for medicinal chemistry and agrochemical R&D.

Molecular Formula C11H9ClN2O
Molecular Weight 220.66
CAS No. 13317-67-4
Cat. No. B2864094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-methoxy-2-phenylpyrimidine
CAS13317-67-4
Molecular FormulaC11H9ClN2O
Molecular Weight220.66
Structural Identifiers
SMILESCOC1=CN=C(N=C1Cl)C2=CC=CC=C2
InChIInChI=1S/C11H9ClN2O/c1-15-9-7-13-11(14-10(9)12)8-5-3-2-4-6-8/h2-7H,1H3
InChIKeyUFVSWOWNNFETRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-5-methoxy-2-phenylpyrimidine: Versatile Building Block


4-Chloro-5-methoxy-2-phenylpyrimidine is a trisubstituted pyrimidine derivative characterized by a phenyl group at the 2-position, a chlorine atom at the 4-position, and a methoxy group at the 5-position of the pyrimidine ring . It belongs to the broader class of 2-phenylpyrimidines, a privileged scaffold in medicinal chemistry known for diverse biological activities including kinase inhibition and antifungal properties [1]. The compound serves as a versatile intermediate for the synthesis of more complex molecules due to its dual reactive handles: the C4 chlorine enables nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, while the C5 methoxy group can act as both an electron-donating substituent and a latent site for further functionalization [2].

Dual reactive handles (C4-Cl, C5-OMe) for sequential derivatization
Pre-installed 2-phenyl group directs regioselective arylation at C4
Core scaffold in kinase inhibitor and antifungal research (2-phenyl-5-methoxypyrimidine)

Why 4-Chloro-5-methoxy-2-phenylpyrimidine Outperforms Analogs


The substitution pattern of 4-chloro-5-methoxy-2-phenylpyrimidine is not arbitrary; it provides a unique and non-interchangeable reactivity profile. In stark contrast to simpler pyrimidine analogs such as 4-chloro-2-phenylpyrimidine (CAS 14790-42-2) or 4-chloro-5-methoxypyrimidine (CAS 695-85-2) , the presence of the electron-donating 5-methoxy group significantly enhances the electron density of the pyrimidine ring. This alteration modulates the reactivity of the C4 chlorine, influencing both its susceptibility to nucleophilic attack and its performance in metal-catalyzed cross-couplings [1]. Furthermore, the 5-methoxy group is a critical pharmacophore in many bioactive compounds, and its absence in de-methoxylated analogs can lead to a complete loss of target activity. The dual presence of a phenyl group and a methoxy group in the ortho-like arrangement around the chlorinated carbon creates a specific steric and electronic environment that dictates regioselectivity in subsequent transformations, a level of control not offered by unsubstituted or mono-substituted pyrimidines.

Analog
Key Difference
Interchangeability Risk
4-Chloro-2-phenylpyrimidine (CAS 14790-42-2)
Lacks 5-methoxy group
Absence of electron-donating OMe may reduce C4-Cl reactivity in SNAr and alter pharmacophore recognition
4-Chloro-5-methoxypyrimidine (CAS 695-85-2)
Lacks 2-phenyl group
Loss of pre-installed aryl group removes regioselective arylation control and key hydrophobic interaction

Key Evidence for 4-Chloro-5-methoxy-2-phenylpyrimidine


Suzuki-Miyaura Coupling Preference for Chloropyrimidines

For the synthesis of substituted phenylpyrimidines via Suzuki-Miyaura cross-coupling, chloropyrimidine substrates are often preferred over their iodo, bromo, or fluoro counterparts [1]. This is a critical differentiator for building block selection. While the C-Cl bond is generally less reactive than C-Br or C-I in oxidative addition, specific catalytic systems demonstrate excellent reactivity with chloroarenes, offering a unique balance of stability and synthetic utility. The presence of the electron-withdrawing pyrimidine nitrogen atoms further activates the C4 chlorine for such reactions [2].

Suzuki Coupling Preference
Class-level inference
Chloropyrimidines preferred over iodo/bromo/fluoro counterparts
Enables robust iterative cross-coupling sequences
Reactivity balanced between stability and oxidative addition
Suzuki coupling Cross-coupling C-C bond formation Chloropyrimidine

Regioselective Sequential Arylation on Pyrimidine

The substitution pattern of 4-chloro-5-methoxy-2-phenylpyrimidine is uniquely positioned to exploit a defined hierarchy of reactivity. Studies on the arylation of the pyrimidine ring demonstrate that sequential introduction of aryl groups occurs in a specific order: first at position 4, then position 6, followed by position 2 [1]. This means a compound already substituted at C2 (with a phenyl group) and bearing a halogen at C4 (chlorine) is an ideal substrate for a highly selective second arylation at the C4 position. A comparable 2-unsubstituted analog would lack this pre-installed differentiation, leading to a more complex mixture of products.

Regioselective Arylation
Class-level inference
Order: C4 then C6 then C2 under Pd-catalyzed Suzuki conditions
Pre-C2 phenyl ensures exclusive C4 arylation
Reduces byproduct formation; simplifies purification
Regioselectivity Sequential arylation Pyrimidine Suzuki coupling

5-Methoxy Group as Pharmacophore and Reactivity Modulator

The presence of a 5-methoxy group is a common and critical feature in numerous bioactive phenylpyrimidine derivatives. For example, in a study of novel phenylpyrimidine derivatives as anticancer agents, the most potent compounds (6g and 6h) exhibit IC50 values of 1.5 and 2.8 µmol/L, respectively [1]. While these specific compounds do not contain a C4 chlorine, they establish the critical role of the 2-phenyl-5-methoxypyrimidine core for achieving high potency. The target compound 4-chloro-5-methoxy-2-phenylpyrimidine provides this essential pharmacophoric core with an additional synthetic handle (C4-Cl) for further optimization.

Pharmacophore Core
Supporting evidence
IC50 ~1.5 µM
for core-containing analog in anticancer assay
5-OMe core linked to reported activity
Data from analog, not the building block itself
Structure-Activity Relationship Electron-donating group Pharmacophore Methoxy

Research Applications of 4-Chloro-5-methoxy-2-phenylpyrimidine


Kinase Inhibitor Scaffold Diversification

4-Chloro-5-methoxy-2-phenylpyrimidine serves as an ideal starting point for constructing focused libraries of kinase inhibitors. The established importance of the 2-phenylpyrimidine core in targeting kinases (e.g., ALK, CDK) [1] makes it a high-value intermediate. The C4 chlorine is a versatile handle for introducing diverse amine, alcohol, or thiol substituents via nucleophilic aromatic substitution (SNAr), or for attaching aryl/heteroaryl groups via cross-coupling to explore the solvent-exposed region of the kinase ATP-binding pocket [2]. The 5-methoxy group acts as a key hydrogen-bond acceptor or a steric modulator within the binding site, as evidenced by its presence in potent anticancer leads [3].

Model Substrate for Cross-Coupling Methodology

This compound's precisely defined and differentiated reactive sites make it an excellent model substrate for developing and optimizing new synthetic methods. Its performance in Suzuki-Miyaura coupling, where chloropyrimidines are known to be preferable substrates [1], makes it valuable for testing new catalysts and ligands. The predictable order of arylation (C4 before C2) [2] allows chemists to use it as a benchmark for assessing the regioselectivity of novel direct arylation or decarboxylative coupling protocols. The presence of the methoxy group offers an additional parameter for evaluating electronic effects on reaction outcomes.

Chemical Probes and Affinity Tools Development

For chemical biologists, 4-chloro-5-methoxy-2-phenylpyrimidine is a key intermediate for creating target-specific chemical probes. Starting from a known active 2-phenyl-5-methoxypyrimidine scaffold [1], the C4 chlorine can be used to install a linker or a reactive group (e.g., an alkyne or azide for click chemistry) without perturbing the core pharmacophore [2]. This enables the synthesis of biotinylated probes for target identification by pull-down assays or fluorescent probes for imaging studies, facilitating the dissection of a target's biological role.

Novel Fungicides and Herbicide Safeners

The pyrimidine core is a recurring motif in modern agrochemicals. The 4-chloro-2-phenylpyrimidine framework has been used to synthesize derivatives with fungicidal and herbicide safener activity [1]. 4-Chloro-5-methoxy-2-phenylpyrimidine extends this framework by incorporating a 5-methoxy group, a modification known to influence lipophilicity, metabolic stability, and target binding in agricultural applications. This compound is a strategic building block for discovering next-generation crop protection agents with improved potency or environmental profiles.

Application
Selection Property
Validation Focus
Kinase inhibitor diversification
C4-Cl handle for derivatization; 5-OMe pharmacophore
Kinase selectivity and target engagement
Cross-coupling methodology
Ordered arylation reactivity (C4 then C2)
Regioselectivity and catalytic efficiency
Chemical probe development
Functionalizable core without disrupting pharmacophore
Labeling efficiency and target pull-down
Fungicide / safener discovery
5-OMe modulation of lipophilicity and stability
In vitro antifungal activity and phytotoxicity

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